![molecular formula C16H15N3O2S B2474335 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide CAS No. 1020968-14-2](/img/structure/B2474335.png)
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide
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Overview
Description
“N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide” is a novel small molecule compound. It is a derivative of thiazolo[5,4-b]pyridine, which has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) . The PI3K signaling pathway plays a crucial role in cell growth, survival, proliferation, and differentiation .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives involves a series of steps starting from commercially available substances . The process involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Molecular Structure Analysis
The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
These N-heterocyclic compounds show potent PI3K inhibitory activity. The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Scientific Research Applications
Medicinal Chemistry and Biological Activities
Recent studies have delved into the medicinal chemistry investigations of new phenothiazine derivatives, highlighting over 50 main structures with promising biological activities. These compounds exhibit antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The biological effects of these compounds are attributed to their interaction with pharmacophoric substituents, multicyclic ring systems, and their lipophilic nature, which allows penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, including derivatives from pyridine and indazole, are known for their significant roles in organic synthesis and catalysis. Their functionalities in forming metal complexes, designing catalysts, and applications in medicinal chemistry are profound. N-oxide compounds have shown potential in anticancer, antibacterial, and anti-inflammatory activities, making them valuable in drug development (Li et al., 2019).
Drug Development and Neuroplasticity
Explorations into ketamine and classical psychedelics for depression treatment have highlighted neuroplasticity as a convergent downstream mechanism of action. These substances induce synaptic, structural, and functional changes in the prefrontal cortex, promoting adaptive rewiring of pathological neurocircuitry. This neuroplasticity-focused framework helps explain the robust and sustained therapeutic effects of these compounds (Aleksandrova & Phillips, 2021).
Optoelectronic Materials
Quinazolines and pyrimidines, known for their broad spectrum of biological activities, have recently been researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these fragments into π-extended conjugated systems is significant for creating novel optoelectronic materials, highlighting their versatility beyond pharmaceutical applications (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to possess a broad spectrum of pharmacological activities, indicating that they likely impact multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines, including N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . These results suggest that the compound has a broad range of molecular and cellular effects.
Future Directions
properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-8-11(2)17-15-14(10)22-16(19-15)18-13(20)9-21-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCNQVYTHWABCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)COC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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